methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Description
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride is a substituted benzoxazine derivative characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Key structural features include:
- Ester group: The methyl carboxylate moiety at position 2.
- Hydrochloride salt: Improves stability and bioavailability.
- Benzoxazine core: A fused benzene ring with a 1,4-oxazine ring system.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9;/h2-5,9,11H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRKMYLCSJDQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an ester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Example Synthetic Route:
Starting Materials: Amino alcohol and ester.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Product Isolation: The product is isolated by crystallization or extraction, followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzoxazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride has been investigated for its potential therapeutic effects. It serves as a scaffold for the development of new pharmaceuticals targeting various diseases, including:
- Anticancer Agents : Studies have shown that derivatives of benzoxazine compounds exhibit cytotoxic effects against cancer cell lines. The compound's structure allows for modifications that enhance its biological activity.
Material Science
The compound can be utilized in the synthesis of advanced materials due to its unique chemical structure. It has been explored for:
- Polymer Chemistry : Methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives are used to create thermosetting resins that demonstrate excellent thermal stability and mechanical properties.
Agrochemicals
Research indicates that this compound may have applications in developing agrochemicals. Its derivatives are being studied for:
- Pesticides and Herbicides : The ability to modify the chemical structure allows for the design of compounds that can effectively target pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This study highlights the potential of benzoxazine derivatives as promising candidates in anticancer drug development.
Case Study 2: Polymer Development
In material science research, a team synthesized a new polymer using methyl 3,4-dihydro-2H-1,4-benzoxazine as a monomer. The resulting polymer showed enhanced thermal stability compared to conventional polymers, making it suitable for high-temperature applications in aerospace and automotive industries.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Targeted therapy with reduced side effects |
| Material Science | Thermosetting resins | High thermal stability and mechanical strength |
| Agrochemicals | Pesticides and herbicides | Environmentally friendly alternatives |
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzoxazine ring structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The benzoxazine core allows for diverse substitutions, which influence reactivity, stability, and pharmacological properties. Below is a comparative analysis with closely related compounds:
Table 1: Structural and Physico-Chemical Comparison
Pharmacological Relevance
Spectral and Analytical Data
- IR Spectroscopy : All compounds show strong CO stretches (1741–1755 cm⁻¹). Formyl groups exhibit CHO stretches near 1690 cm⁻¹ .
- NMR : Key shifts include ester protons (δ 1.25–1.35 for ethyl, δ 3.75 for methyl) and aromatic protons influenced by substituents (e.g., δ 7.2–7.8 for benzyl) .
- MS : Molecular ion peaks align with calculated values (e.g., m/z 328 for Br-substituted derivatives) .
Commercial and Research Status
- Target Compound : Discontinued commercially, limiting current research applications .
- Analogs : Actively studied for regioselective modifications and pharmacological optimization. Ethyl esters with halogen or acetyl groups are preferred in synthetic workflows due to higher yields (e.g., 85–92% for bromo derivatives) .
Biological Activity
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS No. 90922-33-1) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, cytotoxic effects, and structure-activity relationships based on diverse research findings.
- Molecular Formula : C10H12ClNO3
- Molecular Weight : 229.66 g/mol
- CAS Number : 90922-33-1
1. Serotonin Receptor Antagonism
Research has shown that derivatives of benzoxazine compounds exhibit antagonistic activity towards serotonin receptors, particularly the 5-HT3 receptor. A study synthesized various derivatives and evaluated their binding affinity and antagonistic potency. The introduction of substituents at the 2 position of the benzoxazine ring significantly enhanced antagonistic activities, with one compound showing a Ki value of 0.019 nM against the 5-HT3 receptor .
2. Cytotoxic Activity
This compound has been evaluated for cytotoxic effects against several cancer cell lines. Notably:
- Cytotoxicity Assays : Compounds derived from benzoxazine structures demonstrated high cytotoxicity against various tumor cell lines including COLO201 (human colorectal adenocarcinoma) and 4T1 (murine mammary carcinoma). The cytotoxic activity was assessed using the MTT assay, indicating selective action against cancer cells while sparing normal fibroblasts .
| Compound | Cell Line | CC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | COLO201 | 15 | High |
| Compound B | SK-BR-3 | 30 | Moderate |
| Compound C | MDA-MB-231 | 25 | Low |
Structure-Activity Relationship (SAR)
The biological activity of methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives is heavily influenced by their structural modifications. For instance:
- Substituent Effects : The presence of methyl groups at specific positions on the benzoxazine ring enhances receptor affinity and cytotoxicity.
- Conformational Studies : NMR and X-ray crystallography have confirmed that certain moieties adopt specific conformations that are crucial for their biological activity .
Case Study 1: Antitumor Activity in Hematological Cancers
A study investigated the pro-apoptotic effects of benzoxazine derivatives on hematological cancers, including chronic lymphocytic leukemia (CLL). The compounds demonstrated significant efficacy in inducing apoptosis in ex-vivo CLL cells, suggesting a promising avenue for therapeutic development .
Case Study 2: Autophagy Inhibition
Research highlighted the dual role of certain benzoxazine derivatives as both microtubule-targeting agents and autophagy inhibitors. These compounds were shown to impair autophagosome-lysosome fusion, enhancing their cytotoxic effects against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride, and how can purity be optimized?
- Methodology : A common approach involves regioselective functionalization of the benzoxazine scaffold. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives can undergo bromoformylation under mild conditions to introduce substituents, followed by hydrolysis and methylation to yield the methyl ester. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Elemental analysis (C, H, N) and HPLC (C18 column, acetonitrile/water mobile phase) are critical for purity validation .
- Key Data : Reported yields for analogous reactions range from 65–80%, with purity ≥95% achievable via iterative recrystallization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm proton environments and carbon backbone.
- X-ray crystallography : For crystal structure determination, as demonstrated for structurally related 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one (resolution: 0.84 Å) .
- FTIR : Peaks at ~1700 cm (ester C=O) and ~2500 cm (HCl salt N-H stretch) .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Refer to GHS-compliant protocols:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., HCl vapors).
- Emergency Procedures : For skin contact, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
